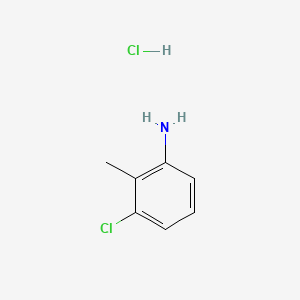

3-Chloro-2-methylaniline Hydrochloride

描述

Nomenclature and Chemical Structure within the Context of Research Literature

In scientific literature, precise nomenclature is critical for the unambiguous identification of chemical substances. 3-Chloro-2-methylaniline (B42847) hydrochloride is known by several systematic and common names. The parent compound, 3-chloro-2-methylaniline, is systematically named 3-chloro-2-methylbenzenamine according to IUPAC nomenclature. chemdad.com The hydrochloride suffix indicates that it is the salt formed by the reaction of the basic amino group with hydrochloric acid.

Table 1: Chemical Identification and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-chloro-2-methylbenzenamine hydrochloride | nih.gov |

| Synonyms | 2-Amino-6-chlorotoluene Hydrochloride, 3-Chloro-o-toluidine Hydrochloride | tcichemicals.comsigmaaldrich.com |

| CAS Registry Number | 6259-40-1 | tcichemicals.com |

| Molecular Formula | C₇H₉Cl₂N | bldpharm.com |

| Molecular Weight | 178.06 g/mol | bldpharm.com |

| Parent CAS RN | 87-60-5 (for 3-Chloro-2-methylaniline) | sigmaaldrich.comchemicalbook.com |

Historical Context and Evolution of Research on 3-Chloro-2-methylaniline Hydrochloride

The study of 3-chloro-2-methylaniline and its derivatives is rooted in the broader history of aniline (B41778) chemistry. Early research, dating back to at least 1929, documented the chlorination of 2-methylaniline (o-toluidine). google.com Initial investigations primarily focused on fundamental synthesis methodologies. A common and historically significant method for preparing the parent amine involves a two-step process: the chlorination of o-nitrotoluene to produce 2-chloro-6-nitrotoluene (B1664060), followed by a reduction of the nitro group to an amino group using reagents like iron powder in hydrochloric acid. chemdad.comchemicalbook.comprepchem.com

The evolution of research has seen a shift from these foundational synthesis reports toward process optimization and expanded applications. Contemporary research often focuses on improving the efficiency, yield, and environmental footprint of the synthesis. patsnap.com This includes the investigation of alternative catalysts, such as Raney nickel for catalytic hydrogenation, and exploring different reaction conditions to enhance product purity and reduce industrial waste. google.com The historical trajectory shows the compound evolving from a laboratory curiosity to a commercially important intermediate, particularly with the rise of the synthetic dye and agrochemical industries in the 20th century. google.comguidechem.com

Significance of this compound in Chemical Science

The primary significance of this compound in chemical science lies in its role as a versatile chemical intermediate. guidechem.com The specific arrangement of its functional groups on the aromatic ring allows for a diverse range of subsequent chemical transformations, making it a valuable building block for creating more complex molecular structures.

Key research applications that underscore its importance include:

Agrochemical Synthesis : The compound is a crucial intermediate in the production of certain agrochemicals. valuates.com It is notably used as a key raw material for synthesizing quinclorac, a selective, hormone-type quinolinecarboxylic acid herbicide used to control weeds, particularly barnyard grass, in rice fields. google.comguidechem.com The purity of the 3-chloro-2-methylaniline directly influences the efficacy and yield of the final herbicide product. google.com

Dye and Pigment Manufacturing : It serves as an important intermediate in the dye industry. guidechem.comvaluates.com It is used in the synthesis of azo dyes, which are a large class of colored organic compounds. chemicalbook.comguidechem.com Specifically, it is used for dyeing materials like cotton, silk, viscose, and nylon, often producing red hues when coupled with naphthol derivatives. chemicalbook.comguidechem.com

Pharmaceutical Research : In the pharmaceutical sector, it functions as a building block for the synthesis of more complex molecules that may become active pharmaceutical ingredients (APIs). guidechem.comdataintelo.com The growth in pharmaceutical research and drug development continues to drive demand for high-purity chemical intermediates like 3-Chloro-2-methylaniline. valuates.comdataintelo.com

Overview of Research Directions and Scope

Current academic and industrial research involving this compound is proceeding in several key directions. The overarching goal is to enhance its utility, improve its production, and understand its environmental lifecycle.

Synthesis Process Optimization : A major focus of contemporary research is the development of more efficient, cost-effective, and environmentally benign ("green") synthesis routes. patsnap.com This includes research into novel catalysts to avoid issues like catalyst poisoning seen in some traditional hydrogenation methods and simplifying post-reaction purification processes to make the entire manufacturing chain more suitable for large-scale industrial production. patsnap.comgoogle.com

Expansion of Applications : While its role in the dye and agrochemical industries is well-established, research continues to explore its potential as an intermediate in other areas, including the synthesis of novel pharmaceutical compounds and specialty polymers. dataintelo.com The global market for the compound is projected to grow, driven by its expanding applications in these high-value sectors. valuates.comdataintelo.com

Environmental and Biodegradation Studies : A growing area of research involves understanding the environmental fate of this and related compounds. For instance, studies have investigated the microbial degradation of 3-chloro-2-methylaniline. Research on Rhodococcus rhodochrous has shown that the bacterium can co-metabolize the compound, proceeding mainly through a meta-cleavage pathway, though this can lead to the accumulation of a dead-end metabolite in the culture. nih.gov Such research is vital for developing bioremediation strategies for industrial wastewater containing these types of chemicals.

The scope of research on this compound is therefore interdisciplinary, spanning organic synthesis, industrial chemistry, materials science, agrochemistry, and environmental science.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Chloro-2-methylaniline |

| 2-Amino-6-chlorotoluene Hydrochloride |

| 3-Chloro-o-toluidine Hydrochloride |

| 3-chloro-2-methylbenzenamine |

| Hydrochloric acid |

| 2-methylaniline (o-toluidine) |

| o-nitrotoluene |

| 2-chloro-6-nitrotoluene |

| Quinclorac |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-chloro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZGXAZCBNLQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-60-5 (Parent) | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064174 | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-40-1 | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-o-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 3 Chloro 2 Methylaniline Hydrochloride

Advanced Synthetic Pathways for 3-Chloro-2-methylaniline (B42847) and its Hydrochloride Salt

The synthesis of 3-chloro-2-methylaniline, a key intermediate in the production of herbicides and dyes, is primarily achieved through the reduction of precursor nitroaromatic compounds. google.comguidechem.compatsnap.com The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and environmental advantages over older methods like iron-acid reduction. researchgate.netwikipedia.org This process involves the reaction of a nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst. libretexts.org

The choice and optimization of the catalyst are critical for achieving high yield and selectivity in the hydrogenation of halogenated nitroaromatics. researchgate.net

Raney Nickel: This catalyst is frequently used for the hydrogenation of various nitroarenes. wikipedia.orgresearchgate.net Its performance can be significantly influenced by preparation methods and reaction conditions. orgsyn.org For instance, different "W" preparations (W-1 through W-7) of Raney nickel exhibit varying levels of activity. orgsyn.org Modifications to the Raney nickel surface, such as with silica, can enhance selectivity by preventing undesired side reactions like overhydrogenation. acs.org The addition of other metals, like silver, can also improve the catalytic performance in the reduction of nitroaromatic compounds. rsc.org

Platinum on Carbon (Pt/C): Platinum-based catalysts are known for their high activity in hydrogenation reactions. researchgate.net However, their selectivity can be a challenge, particularly in the presence of halogens where dehalogenation is a common side reaction. researchgate.netresearchgate.net Ligand modification of Pt/C catalysts is a strategy to enhance selectivity. The addition of co-catalysts or modifiers can alter the electronic properties of the platinum and influence the reaction pathway. acs.org

Table 1: Comparison of Catalyst Systems in Nitroaromatic Hydrogenation

| Catalyst System | Key Advantages | Challenges | Optimization Strategies |

|---|---|---|---|

| Raney Nickel | Cost-effective, widely used researchgate.netacs.org | Uncontrollable selectivity in some cases acs.org | Surface modification (e.g., with silica), addition of co-catalysts acs.orgrsc.org |

| Pt/C | High activity researchgate.net | Poor selectivity, potential for dehalogenation researchgate.net | Ligand modification, addition of co-catalysts to form bimetallic or trimetallic systems researchgate.netacs.org |

In the catalytic hydrogenation of halogenated nitroaromatics, preventing the removal of the halogen atom (dehalogenation or dechlorination) is crucial for obtaining the desired product. researchgate.net Co-catalysts and inhibitors play a significant role in achieving this selectivity.

The synergy between different metals in bimetallic or trimetallic catalysts can enhance both activity and selectivity. researchgate.netacs.org For example, the combination of platinum with metals like copper or cobalt can steer the reaction towards the desired haloaniline product while suppressing the formation of aniline (B41778). researchgate.net The support material for the catalyst, such as activated carbon or ceria, also influences the reaction pathway. researchgate.netresearchgate.net

Dechlorination inhibitors are substances added to the reaction mixture to specifically suppress the cleavage of the carbon-halogen bond. A 2005 report mentions the use of a co-catalyst that acts as a dechlorination inhibitor in the synthesis of 3-chloro-2-methylaniline from 2-chloro-6-nitrotoluene (B1664060) using a Raney nickel catalyst. google.com

The industrial production of 3-chloro-2-methylaniline requires consideration of process intensification and scale-up to ensure efficiency, safety, and cost-effectiveness. google.compmarketresearch.com Catalytic hydrogenation is generally preferred for industrial applications over stoichiometric reductions due to reduced waste generation. researchgate.net

For large-scale production, factors such as reaction temperature, hydrogen pressure, and catalyst loading must be optimized. researchgate.net For instance, in the hydrogenation of 2-chloro-6-nitrotoluene over a Pd/C catalyst, favorable conditions were found to be a temperature of 353 K and a hydrogen pressure of 1 MPa. researchgate.net The development of robust and recyclable catalysts is also a key consideration for industrial processes to minimize costs. acs.orgrsc.org

The primary precursors for the synthesis of 3-chloro-2-methylaniline are isomers of chloronitrotoluene, namely 6-chloro-2-nitrotoluene and 2-chloro-6-nitrotoluene. google.comguidechem.comchemicalbook.com

The synthesis of these precursors often starts from o-nitrotoluene, which is chlorinated to produce a mixture of isomers, including 2-chloro-6-nitrotoluene. chemicalbook.comprepchem.comgoogle.com The reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline can be achieved through various methods, including catalytic hydrogenation and chemical reduction with agents like iron powder in an acidic medium. google.comchemicalbook.com

An alternative to catalytic hydrogenation is the use of polysulfides as reducing agents. This method offers a different reaction pathway for the conversion of nitroaromatics to anilines.

In this process, a nitroaromatic compound like 2-chloro-6-nitrotoluene is reacted with a polysulfide solution, often sodium polysulfide, in a suitable solvent such as N,N-dimethylformamide. google.com The reaction is typically carried out at elevated temperatures. google.com One patented method describes the reaction of 2-chloro-6-nitrotoluene with sulfur and sodium bicarbonate in N,N-dimethylformamide at 110-140°C to yield 3-chloro-2-methylaniline. google.com Another patent details a process where 6-chloro-2-nitrotoluene is added to an aqueous solution of a polysulfide and an ammonium (B1175870) salt at temperatures between 30 and 105°C, achieving a high yield of 3-chloro-2-methylaniline. patsnap.comgoogle.com

The mechanism of polysulfide-mediated reduction can be complex and may involve the formation of reactive sulfur species. wiley.comnih.gov Carbonaceous materials can mediate this reduction, where surface quinone groups on low-graphitized carbons can facilitate the formation of polysulfides and polysulfide free radicals from sulfide. wiley.comnih.gov

Table 2: Polysulfide-Mediated Reduction of 2-Chloro-6-Nitrotoluene

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Sulfur, Sodium Bicarbonate | N,N-dimethylformamide | 110-140°C | 81% | google.com |

| Sodium Polysulfide, Ammonium Bromide | Water | 30°C | 98.08% | patsnap.comgoogle.com |

Reduction of Nitroaromatic Precursors (e.g., 6-chloro-2-nitrotoluene, 2-chloro-6-nitrotoluene)

Iron Powder-Hydrochloric Acid System Reductions

A traditional and effective method for the reduction of 2-chloro-6-nitrotoluene involves the use of an iron powder and hydrochloric acid system. chemicalbook.comgoogle.com In this process, hydrochloric acid and iron powder are heated, after which the melted 2-chloro-6-nitrotoluene is gradually added. chemicalbook.com The mixture is then refluxed for several hours to complete the reduction. chemicalbook.com Following the reaction, the solution is cooled and neutralized to a pH of 8 with a liquid alkali. chemicalbook.com Steam distillation is then employed to isolate the final product, 3-chloro-2-methylaniline. chemicalbook.com

This method is also applicable to the synthesis of other chloroanilines. For instance, o-chloroaniline can be produced from o-nitrochlorobenzene using a similar iron powder-hydrochloric acid system. google.com The reaction is carried out at temperatures between 90 and 100°C. google.com

Detailed research on the hydrogenation of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline has been conducted using a palladium-on-carbon (Pd/C) catalyst in a solvent-free environment. researchgate.net Kinetic studies of this reaction revealed that it is zero-order with respect to hydrogen and first-order with respect to 2-chloro-6-nitrotoluene. researchgate.net The apparent activation energy for this hydrogenation was determined to be 60.58 kJ/mol. researchgate.net

| Reactant | Reagents | Temperature | Product | Yield |

| 2-chloro-6-nitrotoluene | Iron powder, Hydrochloric acid | 90°C | 3-chloro-2-methylaniline | Not specified |

| o-Nitrochlorobenzene | Iron powder, Hydrochloric acid, Water | 90-100°C | o-Chloroaniline | 97.2% |

Photoredox Catalysis in Nitroarene Reduction

Visible-light photoredox catalysis has emerged as a modern and environmentally benign method for various organic transformations, including the reduction of nitroarenes. This technique can be merged with iron catalysis to achieve the reductive amidation of chloroalkanes with nitroarenes under mild conditions, avoiding the need for external reductants or photocatalysts. rsc.org While direct application to 3-chloro-2-methylaniline synthesis from its nitro precursor is a promising area of research, the broader potential of photoexcited nitroarenes in organic synthesis is well-recognized. researchgate.net

Bimetallic Nanoparticle Catalysis for Nitro Compound Hydrogenation

Bimetallic nanoparticles have shown significant catalytic activity in the hydrogenation of nitro compounds. For example, supported gold-palladium (AuPd) nanoparticles have been utilized for the selective hydrogenation of nitrobenzene to aniline with high efficiency. mdpi.com These catalysts have also demonstrated good selectivity in the chemoselective hydrogenation of 4-chloronitrobenzene to 4-chloroaniline. mdpi.com The activation energy for the conversion of 4-chloronitrobenzene to 4-chloroaniline was found to be 25 kJ/mol. mdpi.com

Similarly, bimetallic copper-nickel (CuNi) nanoparticles have been employed for the hydrogenation of 3-nitro-4-methoxy-acetylaniline. rsc.orgresearchgate.net The Cu-Ni alloy phase within these nanoparticles contributes to their high catalytic activity. rsc.orgresearchgate.net For this specific reaction, the activation energy was determined to be 19.74 kJ/mol. rsc.orgresearchgate.net While the direct use of these specific bimetallic catalysts for 3-chloro-2-methylaniline synthesis is not detailed, the principle of using such catalysts for the hydrogenation of substituted nitroarenes is well-established. patsnap.com

| Catalyst | Reactant | Product | Activation Energy |

| AuPd/TiO₂ | 4-chloronitrobenzene | 4-chloroaniline | 25 kJ/mol |

| Cu₀.₇Ni₀.₃ | 3-nitro-4-methoxy-acetylaniline | 3-amino-4-methoxy-acetylaniline | 19.74 kJ/mol |

Chlorination Reactions of Toluidine Derivatives

Another significant synthetic route to 3-chloro-2-methylaniline involves the direct chlorination of toluidine derivatives. This approach requires careful control of reaction conditions to achieve the desired regioselectivity.

Selective Chlorination Strategies (e.g., o-toluidine chlorination)

The direct chlorination of aminobenzene compounds can be challenging due to the potential for oxidation of the amino group. google.com Historically, this issue was circumvented by acylating the amino group before chlorination and then hydrolyzing the acyl group to recover the free amine. google.com However, a more direct process involves reacting o-toluidine with chlorine in concentrated sulfuric acid at temperatures between 20°C and 100°C. google.com This method avoids the need for acylation and subsequent hydrolysis steps. google.com

The synthesis of 3-chloro-2-methylaniline can also be achieved by the chlorination of o-nitrotoluene, followed by reduction. chemicalbook.comguidechem.com In this process, chlorine gas is passed through o-nitrotoluene in the presence of a ferric chloride catalyst at 50-60°C. chemicalbook.com

Regioselectivity and Isomer Control in Chlorination Processes

Controlling the position of chlorination (regioselectivity) is crucial in these synthetic strategies. When 2-methylaniline is reacted with chlorine gas in concentrated sulfuric acid, a mixture of 3-chloro-2-methylaniline and 5-chloro-2-methylaniline is obtained in a 57:43 ratio. google.com

The choice of solvent and reaction conditions plays a significant role in directing the outcome of the chlorination. For instance, the reaction of 2-toluidine hydrochloride with chlorine in an inert halohydrocarbon solvent can produce 5-chloro-2-toluidine hydrochloride without the formation of isomers. google.com The regioselectivity of chlorination can also be influenced by the presence of specific catalysts, such as ionic liquids or zeolites in combination with aliphatic nitro compounds. mdpi.comgoogle.com

Reaction Mechanisms and Kinetic Studies Involving 3-Chloro-2-methylaniline Hydrochloride

Understanding the reaction mechanisms and kinetics provides insight into optimizing the synthesis of 3-chloro-2-methylaniline. As previously mentioned, the catalytic hydrogenation of 2-chloro-6-nitrotoluene over a Pd/C catalyst follows zero-order kinetics with respect to hydrogen and first-order kinetics with respect to the nitro compound, with an activation energy of 60.58 kJ/mol. researchgate.net

In the broader context of nitroarene reduction, the reaction mechanism for nitrobenzene hydrogenation is generally accepted to proceed through intermediates such as nitrosobenzene and N-phenylhydroxylamine. mdpi.com For chlorination reactions, the mechanism often involves electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents on the aromatic ring and the nature of the reaction medium. google.com

Hydrolysis Kinetics of 3-Chloro-2-methylaniline Phosphate Esters in Acidic Media

The study of the hydrolysis of organophosphate esters is crucial for understanding their stability and reactivity in different chemical environments. The hydrolysis of di-3-chloro-2-methylaniline phosphate has been investigated in an acidic medium to elucidate the reaction mechanism and the factors influencing the reaction rate. nih.gov

Influence of Acid Molarity on Hydrolysis Rate

The rate of hydrolysis of di-3-chloro-2-methylaniline phosphate is significantly influenced by the concentration of the acid medium. A kinetic study conducted in a 40% (v/v) dioxane-water medium at 80°C showed that the rate of hydrolysis increases with an increase in hydrochloric acid (HCl) molarity up to 4.0 mol dm⁻³. nih.gov Beyond this concentration, the rate of hydrolysis begins to decrease. This phenomenon is attributed to the effect of water activity at higher acid concentrations. nih.gov

Table 1: Effect of Acid Molarity on the Hydrolysis Rate of Di-3-chloro-2-methylaniline Phosphate at 80°C

| HCl Molarity (mol dm⁻³) | Observed Rate Constant (k, min⁻¹) |

|---|---|

| 0.5 | Data not available in abstract |

| 1.0 | Data not available in abstract |

| 2.0 | Data not available in abstract |

| 3.0 | Data not available in abstract |

| 4.0 | Maximum Rate |

| 5.0 | Decreasing Rate |

| 6.0 | Decreasing Rate |

| 7.0 | Decreasing Rate |

Determination of Reactive Species and Theoretical Rate Calculations

To identify the reactive species involved in the hydrolysis of di-3-chloro-2-methylaniline phosphate, ionic strength data is utilized. nih.gov The agreement between theoretical and experimental rate values across a range of acid concentrations helps in elucidating the reaction mechanism. In the hydrolysis of mono-3-chloro-2-methyl-aniline phosphate in a buffer medium, both neutral and mononegative species were found to be reactive. researchgate.net For the di-substituted phosphate ester in acidic conditions, the conjugate acid species is the primary reactive form. nih.gov

Solvent Effects on Transition State Formation and Charge Dispersion

The choice of solvent has a discernible effect on the hydrolytic reaction, providing insights into the nature of the transition state. The study of solvent effects on the hydrolysis of di-3-chloro-2-methylaniline phosphate suggests the formation of a transition state where charge dispersion occurs. nih.gov This is indicative of a bimolecular reaction mechanism. The investigation of solvent effects on the hydrolysis of mono-3,5-dimethylaniline phosphate also showed that the rate of reaction increases with an increasing proportion of organic solvents like methanol, ethanol (B145695), dioxane, and DMSO in aqueous mixtures, with the highest rates observed in DMSO. nih.gov

Application of Hammett Acidity Function and Bunnett-Olsen Parameters

To further probe the mechanism of the acid-catalyzed hydrolysis, various correlation parameters are employed. The bimolecular nature of the hydrolytic reaction of di-3-chloro-2-methylaniline phosphate is supported by the application of the Hammett acidity function, the Zucker-Hammett equation, and Bunnett-Olsen parameters. nih.gov These parameters help in understanding the role of water in the rate-determining step of the reaction. For instance, in a study of a similar compound, mono-4-chloro, 3-methyl phenyl phosphate, a Bunnett-Olsen parameter (Ф) greater than 0.58 suggested the involvement of water as a proton transfer agent in the rate-determining step. wikipedia.orgchemhelpasap.com

Mechanistic Insights into Derivatization Reactions

3-Chloro-2-methylaniline can be derivatized to form various heterocyclic compounds. One such important transformation is the formation of a thiazole ring, a common scaffold in many biologically active molecules.

Thiazole Ring Formation (e.g., Hantzsch thiazole synthesis with 3-chloro-2-methylphenylthiourea)

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. organic-chemistry.org The general reaction involves the condensation of an α-haloketone with a thioamide. nih.gov While a specific literature example detailing the Hantzsch synthesis using 3-chloro-2-methylphenylthiourea could not be identified in the search results, the expected mechanistic pathway can be described based on the general principles of this reaction.

The reaction would commence with the nucleophilic attack of the sulfur atom of 3-chloro-2-methylphenylthiourea on the α-carbon of the haloketone, leading to the displacement of the halide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon of the former ketone. Subsequent dehydration of the resulting intermediate yields the final thiazole derivative. This reaction is typically high-yielding and can be performed under relatively simple conditions. nih.gov The Hantzsch synthesis is a versatile method for creating a wide array of substituted thiazoles.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Di-3-chloro-2-methylaniline Phosphate |

| Mono-3-chloro-2-methyl-aniline Phosphate |

| 3-chloro-2-methylphenylthiourea |

| Mono-3,5-dimethylaniline Phosphate |

C-N Coupling Reactions in the Presence of Catalysts

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions have become a powerful tool for creating arylated amines. acs.org These methods are applicable to a wide range of substrates, including substituted anilines like 3-Chloro-2-methylaniline. The general approach involves the reaction of an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable ligand. acs.org

The efficacy of these coupling reactions is highly dependent on the choice of catalyst system. Modern precatalysts, particularly those incorporating bulky and electron-rich phosphine ligands, have enabled the coupling of a broad array of primary and secondary amines with (hetero)aryl chlorides and bromides under mild conditions. nih.gov For challenging substrates, such as unprotected 3-halo-2-aminopyridines which share some structural similarities with 3-Chloro-2-methylaniline, specific catalyst systems have been identified as superior. For instance, precatalysts derived from ligands like RuPhos and BrettPhos have proven to be outstanding for coupling with secondary and primary amines, respectively. nih.gov

While direct examples employing this compound are not extensively detailed, the well-established scope of Buchwald-Hartwig amination suggests its viability as a coupling partner. nih.gov The reaction conditions would typically involve a palladium source (like Pd₂(dba)₃ or a precatalyst), a phosphine ligand, and a base in an appropriate solvent. The presence of the chloro and methyl substituents on the aniline ring influences its reactivity, but these groups are generally well-tolerated in modern palladium-catalyzed C-N coupling reactions. nih.gov

Table 1: Representative Catalyst Systems for C-N Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Features |

|---|---|---|---|

| [(NHC)PdCl₂(aniline)] | N-Heterocyclic Carbene (NHC) | Aryl chlorides, Amides | Air- and moisture-stable, highly active. nih.gov |

| RuPhos Precatalyst | RuPhos | Secondary amines, 3-halo-2-aminopyridines | Effective for coupling unprotected amines. nih.gov |

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides profound insights into the molecular properties and behavior of compounds like this compound. Through quantum chemical calculations, a detailed understanding of its electronic structure, spectroscopic properties, and reactivity can be achieved.

Quantum Chemical Calculations (e.g., Ab Initio HF and DFT methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modeling the molecular properties of substituted anilines. article4pub.com For molecules structurally related to 3-Chloro-2-methylaniline, DFT methods, such as the B3LYP functional with a 6–311G(d,p) basis set, have been successfully used to optimize molecular geometry and analyze electronic properties. nih.gov

These calculations provide data on key parameters like bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. nih.gov For instance, in a study of a Schiff base derived from 3-chloro-4-methylaniline, the HOMO-LUMO energy gap was calculated to be 4.0023 eV, indicating significant stability. nih.gov Similar calculations on N-(methoxysalicylidene)-5-chloro-2-methylaniline have also been performed to correlate theoretical data with experimental findings. article4pub.comarticle4pub.com

Vibrational Assignment and Analysis of Spectroscopic Data

Computational methods are frequently used to complement experimental spectroscopic data. Theoretical vibrational frequencies calculated via DFT can be correlated with experimental Infrared (IR) spectra to provide a detailed assignment of vibrational modes. article4pub.com Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the structural identification and assignment of experimental ¹H and ¹³C NMR spectra. article4pub.com

In a computational study of N-(methoxysalicylidene)-5-chloro-2-methylaniline, the theoretical IR, NMR, and UV spectra were found to be comparable to the experimental spectra, enhancing the structural characterization. article4pub.comarticle4pub.com For 3-Chloro-2-methylaniline itself, experimental spectroscopic data is available from various sources.

Table 2: Selected Spectroscopic Data for 3-Chloro-2-methylaniline

| Spectrum Type | Key Signals / Frequencies | Source |

|---|---|---|

| ¹H NMR | Signals corresponding to methyl and aromatic protons. | chemicalbook.com |

These experimental data points serve as a benchmark for validation of computational models. The hydrochloride form would be expected to show distinct shifts, particularly in the region of the ammonium group vibrations in the IR spectrum and for protons near the nitrogen atom in the NMR spectrum.

Investigation of Intermolecular Interactions (e.g., NH-π interactions)

The crystal packing and bulk properties of molecular solids are governed by intermolecular interactions. For substituted anilines, a variety of non-covalent interactions are possible. In the solid state, molecules related to 3-Chloro-2-methylaniline are known to form networks stabilized by hydrogen bonds and other weak interactions. nih.gov

Hirshfeld surface analysis, a computational tool, is often employed to visualize and quantify intermolecular contacts in crystal structures. For example, in the crystal structure of a Schiff base synthesized from 3-chloro-4-methylaniline, Hirshfeld analysis revealed that the most significant contributions to the crystal packing were from H···H (43.8%) and C···H/H···C (26.7%) interactions. nih.gov While specific studies on this compound are scarce, it is expected that the anilinium ion would participate in strong N-H···Cl⁻ hydrogen bonds. Furthermore, NH-π interactions, where the amino group interacts with the π-electron system of an adjacent aromatic ring, are a known type of hydrogen bond that could play a role in the supramolecular structure. researchgate.net

Prediction of Reactivity and Conformational Analysis

Computational models are powerful tools for predicting the chemical reactivity and conformational preferences of molecules. The frontier molecular orbitals (HOMO and LUMO) calculated using DFT are particularly important in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's stability; a large gap suggests high stability and low reactivity. nih.gov

The distribution of these orbitals also provides clues about reactivity. For instance, in related molecules, the HOMO and LUMO are often localized across the aromatic rings, indicating that these are the primary sites for electronic transitions and chemical reactions. nih.gov

Applications of 3 Chloro 2 Methylaniline Hydrochloride in Specialized Synthesis

Pharmaceutical and Medicinal Chemistry Applications

3-Chloro-2-methylaniline (B42847) hydrochloride serves as a critical starting material and building block in the creation of various pharmaceutically active compounds. Its derivatives are investigated for a range of therapeutic applications, from anti-inflammatory drugs to novel treatments for cancer and parasitic diseases.

3-Chloro-2-methylaniline is an important organic synthesis intermediate used in the production of several Active Pharmaceutical Ingredients (APIs). guidechem.com It is recognized as a versatile building block for a range of pharmaceutical compounds and therapeutic agents. nbinno.com Beyond its role in creating new investigational drugs, it is a key component in the synthesis of established medications.

One of the most prominent APIs synthesized from this intermediate is Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). guidechem.com Furthermore, the compound is a known precursor in the synthesis of certain antibiotics and analgesics. guidechem.com Its utility also extends to the agrochemical field, where it is a crucial intermediate for the herbicide Quinclorac. nbinno.comgoogle.com

The unique structure of 3-chloro-2-methylaniline makes it a valuable component in the discovery and development of new therapeutic agents. Medicinal chemists utilize this compound to design and synthesize novel molecules with potential bioactivity against various diseases.

3-Chloro-2-methylaniline is employed as a versatile organic building block in the synthesis of potential anticancer agents. nbinno.com Specifically, it is used to create 1-[2-(10-dihydroartemisininoxy) ethyl]-3-phenylurea derivatives. nbinno.com These synthesized compounds are being investigated as potential therapeutic agents in oncology. nbinno.com The synthesis involves modifying dihydroartemisinin, a derivative of the antimalarial drug artemisinin, which is also known to possess cytotoxic activity against cancer cells. The process typically involves creating an amine-terminated derivative of dihydroartemisinin, which can then be reacted with a corresponding isocyanate to form the final urea (B33335) derivative. While specific synthesis details for the 3-chloro-2-methylphenyl variant are proprietary, the general pathway for similar urea derivatives is well-documented.

The search for new, effective treatments for parasitic diseases like leishmaniasis, caused by parasites such as Leishmania mexicana, is an ongoing area of research. nih.gov Various chemical scaffolds are explored for their potential antileishmanial activity. While numerous compounds, including those with quinoline (B57606) and pyrazolo[3,4-d]pyridazinone cores, have been synthesized and tested against Leishmania species, the direct application of 3-chloro-2-methylaniline hydrochloride in published synthesis routes for agents specifically targeting Leishmania mexicana is not prominently documented in available scientific literature. nih.govmdpi.com Research continues to identify novel structural motifs that can yield effective and less toxic antiparasitic drugs. mdpi.com

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene transcription. nih.gov They have emerged as attractive drug targets, particularly in oncology. The development of small molecule inhibitors that can block the activity of bromodomains, especially the BET (Bromodomain and Extra-Terminal domain) family protein BRD4, is a major focus of drug discovery. nih.gov Researchers have successfully designed and synthesized novel inhibitors based on various scaffolds, such as aristoyagonine (B1246166) derivatives. nih.gov However, the use of this compound as a key intermediate in the synthesis of bromodomain inhibitors has not been reported in the current body of scientific literature.

A primary and well-established application of 3-chloro-2-methylaniline is in the industrial synthesis of Tolfenamic Acid. Tolfenamic acid, chemically known as 2-(3-chloro-2-methylanilino)benzoic acid, is an NSAID used for treating migraine pain. The synthesis is typically achieved through an Ullmann condensation reaction. This involves the coupling of 3-chloro-2-methylaniline with o-chlorobenzoic acid in the presence of a catalyst and an acid-binding agent. Various modifications to this process exist, aiming to improve yield, reduce cost, and enhance safety and environmental friendliness.

Below is a table summarizing findings from different patented synthesis methods for Tolfenamic Acid using 3-chloro-2-methylaniline.

Table 1: Research Findings on the Synthesis of Tolfenamic Acid

| Reactant 1 | Reactant 2 | Catalyst / Key Reagents | Yield | Source |

|---|---|---|---|---|

| 3-chloro-2-methylaniline | o-chlorobenzoic acid | Copper powder, Sodium bicarbonate | 80% | prepchem.com |

| 3-chloro-2-methylaniline | o-chlorobenzoic acid | Cuprous chloride, Sodium carbonate | 78% | prepchem.com |

| 3-chloro-2-methylaniline | o-chlorobenzoic acid | Cuprous bromide, Potassium acetate | 73% | prepchem.com |

| 3-chloro-2-methylaniline | o-chlorobenzoic acid | Copper powder, Potassium carbonate, Anhydrous potassium iodide | 79.9% | nbinno.com |

Development of Antimicrobial and Anti-inflammatory Compounds

The quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netresearchgate.netnih.gov 3-Chloro-2-methylaniline is a key starting material for producing substituted quinoline derivatives, which are actively investigated for therapeutic potential. The synthesis of 7-chloro-8-methylquinoline (B132762), for instance, proceeds directly from the ring-closure reaction of 3-chloro-2-methylaniline with glycerol. This intermediate can then be further modified to create a library of novel compounds for pharmacological screening.

Research into quinoline derivatives has shown that this class of compounds exhibits significant biological activity. researchgate.net Studies have demonstrated that various substituted quinolines possess anti-inflammatory and analgesic properties, with some derivatives showing efficacy comparable to or greater than reference drugs like indomethacin. nih.govnih.gov The mechanism of action for the anti-inflammatory effects of certain quinoline derivatives involves the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). epa.gov

Furthermore, the quinoline nucleus is integral to numerous compounds screened for antimicrobial properties. researchgate.netnih.govorientjchem.org Research has explored the synthesis of quinoline derivatives that show activity against various bacterial and fungal strains. researchgate.netnih.govorientjchem.org The development of azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives, for example, has yielded compounds with notable potency against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. orientjchem.org This highlights the role of intermediates like 3-chloro-2-methylaniline in providing the foundational quinoline structure for the development of new potential therapeutic agents.

Agrochemical Synthesis

In the field of agricultural chemistry, 3-Chloro-2-methylaniline is a pivotal intermediate, particularly in the production of advanced herbicides. Its structure is incorporated into complex molecules designed for selective weed control in major crops.

Intermediate for Herbicides (e.g., Quinclorac)

One of the most significant applications of 3-Chloro-2-methylaniline is its role as a primary raw material in the synthesis of the herbicide Quinclorac. Quinclorac is a highly effective and selective herbicide used extensively in rice cultivation to control problematic weeds, most notably barnyard grass. The purity of the initial 3-Chloro-2-methylaniline is a critical factor, as it directly influences the yield and efficacy of the final Quinclorac product. The synthesis involves a multi-step process where 3-chloro-2-methylaniline is used to construct the core quinoline structure of the herbicide.

Synthesis of Hormone-type Quinolinecarboxylic Acid Herbicides

Quinclorac belongs to the class of hormone-type quinolinecarboxylic acid herbicides. These synthetic auxins disrupt normal plant growth processes in susceptible weeds. 3-Chloro-2-methylaniline is the foundational building block for creating the 7-chloro-8-methylquinoline core of these herbicides. This is typically achieved through a Skraup synthesis or related cyclization reaction with glycerol, followed by further chemical modifications. The resulting quinolinecarboxylic acid structure mimics natural plant hormones, leading to uncontrolled growth and eventual death of the targeted weeds, while the crop, such as rice, remains tolerant.

| Agrochemical | Chemical Class | Primary Use | Role of 3-Chloro-2-methylaniline |

|---|---|---|---|

| Quinclorac | Quinolinecarboxylic Acid | Selective herbicide for rice | Key intermediate for forming the quinoline core structure. |

Dye and Pigment Manufacturing

3-Chloro-2-methylaniline is an important intermediate in the synthesis of various dyes and pigments, particularly within the azo dye family. It functions as a diazo component, which, after chemical transformation, is coupled with other aromatic compounds to create vibrant and stable colorants.

Intermediate for Azo Dyes (e.g., Dye DB-50)

As a substituted aniline (B41778), 3-Chloro-2-methylaniline is readily converted into a diazonium salt. This process, known as diazotization, prepares it for reaction with a coupling component. It is a known precursor for the synthesis of specific colorants such as Dye DB-50. The resulting azo dyes, characterized by the -N=N- functional group, are valued for their strong color and are used in a variety of applications. The coupling ability of the diazonium salt derived from 3-Chloro-2-methylaniline is described as medium, with a fast coupling speed.

Application in Textile Dyeing

The dyes synthesized from 3-Chloro-2-methylaniline are used in the textile industry for dyeing a range of natural and synthetic fibers. chemicalbook.com These dyes are suitable for coloring materials such as cotton, viscose, silk, and nylon, and can also be used for printing on cotton fabrics. chemicalbook.com When coupled with various naphthol derivatives, such as Naphthol AS, AS-BO, or AS-ITR, the resulting dyes typically produce shades of red.

| Fiber Type | Application | Typical Color Range (with Naphthol Couplers) |

|---|---|---|

| Cotton | Dyeing and Printing | Red |

| Viscose | Dyeing | Red |

| Silk | Dyeing | Red |

| Nylon | Dyeing | Red |

| Acetate | Dyeing | Red |

Materials Science Applications

This compound serves as a significant monomer in the field of materials science, particularly in the synthesis of advanced polymers with tailored properties. Its unique molecular structure, featuring a chlorine atom and a methyl group on the aniline ring, influences the electronic and physical characteristics of the resulting polymers, making them suitable for specialized applications.

The development of conducting polymers is a major area of research in materials science, with applications ranging from antistatic coatings to sensors and biomedical devices. 3-Chloro-2-methylaniline is utilized in the synthesis of such polymers. A notable example is the graft polymerization of starch with poly(3-chloro-2-methylaniline). scispace.com

In a typical synthesis, 3-chloro-2-methylaniline, along with 2-chloroaniline, is used as a monomer in a graft polymerization process with starch. scispace.com The process involves dissolving starch in an acidic medium, followed by the addition of the aniline derivative. The polymerization is then initiated using an oxidizing agent like ammonium (B1175870) persulfate. scispace.com The resulting graft copolymer exhibits enhanced electrical conductivity compared to starch and the polyaniline derivatives alone. scispace.com

The electrical properties of these copolymers are typically studied by measuring their I-V characteristics. Research has shown a significant enhancement in the electrical conductivity of the starch-grafted copolymers. scispace.com This is attributed to the formation of a conjugated polymer backbone grafted onto the insulating starch matrix, creating pathways for electrical conduction. The films for these measurements are prepared by dissolving the polymer powder in a solvent like formic acid and then casting them onto a substrate. scispace.com

| Monomer | Polymerization Method | Resulting Polymer | Key Finding |

| 3-Chloro-2-methylaniline | Graft polymerization with starch | Starch-g-poly(3-chloro-2-methylaniline) | Enhanced electrical conductivity compared to individual components. scispace.com |

| 2-Chloroaniline | Graft polymerization with starch | Starch-g-poly(2-chloroaniline) | Serves as a comparative example in conductivity studies. scispace.com |

This table summarizes the key components and findings in the synthesis of conducting polymers using 3-chloro-2-methylaniline and related compounds.

While direct applications of this compound as a catalyst are not extensively documented, its corresponding polymer, poly(3-chloro-2-methylaniline), and other polyaniline derivatives show significant potential in catalyst development and as support systems. Polyanilines are noted for their high electrical and proton conductivity, environmental stability, and unique redox properties owing to their extended π-conjugated structure, which makes them promising materials for electrocatalysis. nih.gov

Polyaniline and its derivatives can be used to create composite catalysts that exhibit enhanced activity and durability. For instance, polyaniline has been successfully used to form composite catalysts with platinum (Pt/C/PANI), which have shown doubled catalytic activity and three times higher durability compared to conventional Pt/C catalysts in fuel cell applications. nih.gov The polymer coating on the carbon-supported platinum nanoparticles is believed to improve the catalyst's performance. nih.gov

Furthermore, polyaniline-derived materials are being explored as non-precious metal catalysts. By pyrolyzing polyaniline with transition metals, it is possible to create active catalytic species. scispace.com The nitrogen atoms in the polymer chain can interact with the metal and carbon during pyrolysis, leading to the formation of highly active catalytic sites for reactions like the oxygen reduction reaction (ORR). scispace.com The resulting catalysts have shown remarkable activity and selectivity. scispace.com

| Polymer | Application in Catalysis | Advantage |

| Polyaniline (PANI) | Composite with Platinum (Pt/C/PANI) for fuel cells | Enhanced catalytic activity and durability. nih.gov |

| Polyaniline Derivatives | Non-precious metal catalyst precursors | Formation of highly active catalytic sites after pyrolysis. scispace.com |

| Functionalized Polyanilines | Soluble catalyst supports | Improved solubility for uniform film formation. rsc.org |

| Polyaniline Nanowires | Catalyst electrode fabrication | High surface area and conductivity. mdpi.com |

This table illustrates the various roles of polyaniline and its derivatives in the field of catalysis, suggesting potential applications for the polymer derived from 3-chloro-2-methylaniline.

Analytical Techniques and Characterization in Research

Spectroscopic Characterization of 3-Chloro-2-methylaniline (B42847) Hydrochloride

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Chloro-2-methylaniline Hydrochloride. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, allowing for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-Chloro-2-methylaniline, the free base of the hydrochloride salt, ¹H NMR and ¹³C NMR are routinely used. It is important to note that while the following data pertains to the free base, similar spectra would be expected for the hydrochloride salt, with potential shifts in the signals of protons near the ammonium (B1175870) group, depending on the solvent used.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Chloro-2-methylaniline, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides information about the chemical environment of the hydrogen atoms. chemicalbook.com The spectrum exhibits distinct signals for the aromatic protons, the amino (-NH₂) group protons, and the methyl (-CH₃) group protons.

The aromatic protons, due to their differing electronic environments as a result of the chloro and methyl substituents, appear as a set of multiplets in the aromatic region of the spectrum. The amino protons typically present as a broad singlet, and the methyl protons also give a characteristic singlet.

Interactive Data Table: ¹H NMR Chemical Shifts for 3-Chloro-2-methylaniline in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| H-6 | ~6.93 |

| H-4 | ~6.78 |

| H-5 | ~6.55 |

| NH₂ | ~3.57 |

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 3-Chloro-2-methylaniline gives a distinct signal. The spectrum will show signals for the aromatic carbons, with the carbon atoms attached to the chlorine and methyl groups having characteristic chemical shifts, as well as a signal for the methyl carbon. ChemicalBook provides access to the ¹³C NMR spectrum for 3-Chloro-2-methylaniline. chemicalbook.com

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining insights into the molecule's structure through its fragmentation pattern. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

For 3-Chloro-2-methylaniline, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern is observed for the molecular ion and any chlorine-containing fragments, with peaks at M+ and M+2 in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu Common fragmentation patterns for amines include the loss of a hydrogen atom or an alkyl group. miamioh.edulibretexts.orglibretexts.orgyoutube.com

Interactive Data Table: Key Mass Spectrum Fragments for 3-Chloro-2-methylaniline chemicalbook.com

| m/z Value | Relative Intensity | Possible Fragment |

|---|---|---|

| 143 | 31.7 | [M+2]⁺ (with ³⁷Cl) |

| 141 | 100.0 | [M]⁺ (with ³⁵Cl) |

| 106 | 72.5 | [M - Cl]⁺ or [M - H - HCl]⁺ |

Note: The fragmentation pattern can be complex and the assignment of peaks is based on established fragmentation rules and high-resolution mass spectrometry data. arkat-usa.org

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy measure the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-2-methylaniline and its hydrochloride salt will exhibit characteristic absorption bands for the N-H bonds of the amino/ammonium group, C-H bonds of the aromatic ring and methyl group, C=C bonds of the aromatic ring, and the C-Cl bond.

For the free base, characteristic N-H stretching vibrations for a primary amine are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are seen in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, at lower wavenumbers. researchgate.net For the hydrochloride salt, the N-H stretching vibrations of the ammonium ion will be shifted and broadened compared to the free amine.

Interactive Data Table: General FTIR Absorption Regions for Substituted Anilines researchgate.netresearchgate.netdaneshyari.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

Note: These are general ranges and the exact peak positions for this compound may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Aniline (B41778) itself shows two main absorption bands, and the presence of the chloro and methyl substituents will cause a shift in the position and intensity of these bands (a bathochromic or hypsochromic shift). For instance, related compounds like poly(2-methyl aniline) show absorption bands around 305 nm and 590 nm in various solvents. rroij.com The UV-Vis spectrum of m-chloroaniline in ethanol shows absorption maxima at approximately 240 nm and 292 nm. nih.govnist.gov

Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It involves the inelastic scattering of monochromatic light from a laser. While some vibrational modes may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice-versa.

The FT-Raman spectrum of this compound will provide information about the same fundamental vibrations as the FTIR spectrum. However, the relative intensities of the peaks will differ. For example, the C=C stretching of the aromatic ring and the C-Cl stretching are often strong in the Raman spectrum. Studies on similar substituted anilines have shown that characteristic bands for C-C stretching in the aromatic ring and C-N stretching can be clearly identified. researchgate.netnih.govnih.gov

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For this compound, both gas and liquid chromatography are employed.

Gas Chromatography (GC): GC is a common method for assessing the purity of volatile compounds like 3-Chloro-2-methylaniline. In a typical GC analysis, the compound is vaporized and passed through a column with a stationary phase. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis. A Chinese patent describes a method for the gas chromatographic analysis of 3-chloro-2-methylaniline, where a purity of 99.80% was achieved. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. A method for the analysis of 3-Chloro-2-methylaniline by reverse-phase (RP) HPLC has been described. This method uses a mobile phase consisting of acetonitrile (B52724), water, and an acid (like phosphoric acid or formic acid for MS compatibility) to separate the compound on a suitable column, such as a Newcrom R1 or C18 column. sielc.com The purity of the compound can be determined from the resulting chromatogram, with high-purity reference materials being crucial for accurate quantification. lgcstandards.comhpc-standards.com

Gas Chromatography (GC) for Purity Determination

Gas chromatography (GC) is a robust analytical method utilized for determining the purity of 3-Chloro-2-methylaniline and identifying potential impurities. The technique separates volatile compounds based on their partitioning between a stationary phase within a column and a mobile gaseous phase. The selection of the chromatographic column and the operational parameters, such as column temperature, are critical as they significantly influence the analytical results. semanticscholar.org

In the synthesis of 3-chloro-2-methylaniline, GC is employed to assess the final product's purity. For instance, after synthesis and purification steps like vacuum distillation, GC analysis can confirm the purity percentage. google.com A study on the synthesis of 3-chloro-2-methylaniline reported achieving a purity of 99.80% as determined by gas chromatography. google.com The analysis involves injecting a sample into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separated components are detected as they exit the column, generating a chromatogram with peaks corresponding to each compound.

Research findings from a patent on the synthesis of 3-chloro-2-aminotoluene (an alternative name for 3-chloro-2-methylaniline) demonstrate the use of GC in monitoring reaction products. The analysis identified the main product peak at a specific retention time, allowing for quantification against a standard substance. google.com

Table 1: Example of GC Analysis Data for 3-Chloro-2-methylaniline

This table is representative of data that may be obtained during GC analysis and is based on findings reported in synthetic methodology research. google.com

| Parameter | Value |

|---|---|

| Purity Achieved | 99.80% |

| Retention Time of Main Peak | ~15-16 min |

| Column Type | Capillary Column |

| Detection Method | Not Specified |

The Environmental Protection Agency (EPA) provides Method 8131 for the analysis of aniline and its derivatives, which can be adapted for related compounds. epa.gov This method underscores the importance of using a second GC column with different stationary phase characteristics to confirm compound identity, especially in complex matrices. epa.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of 3-Chloro-2-methylaniline. These methods are particularly useful for non-volatile or thermally sensitive compounds.

A reverse-phase (RP) HPLC method has been developed for the analysis of 3-Chloro-2-methylaniline. sielc.com This method employs a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid to ensure proper peak shape and retention. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is often replaced with a volatile acid such as formic acid. sielc.comsielc.com

This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com Furthermore, by using columns with smaller particle sizes (e.g., 3 µm), the method can be transferred to UPLC systems for faster analysis times and improved resolution. sielc.comsielc.com

Table 2: Typical HPLC/UPLC Method Parameters for 3-Chloro-2-methylaniline Analysis

This table summarizes common starting conditions for the HPLC and UPLC analysis of 3-Chloro-2-methylaniline. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase HPLC/UPLC |

| Column | Newcrom R1, Newcrom C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |

| Particle Size | Smaller 3 µm particles available for fast UPLC applications |

| Applications | Purity analysis, impurity isolation, pharmacokinetic studies |

Elemental Analysis and Other Classical Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing critical validation of its chemical formula. For this compound, the theoretical percentages of carbon, hydrogen, chlorine, and nitrogen can be calculated from its molecular formula. The molecular formula for the free base is C₇H₈ClN, and its molecular weight is approximately 141.60 g/mol . sigmaaldrich.com

Table 3: Theoretical Elemental Composition of 3-Chloro-2-methylaniline (Free Base)

Based on the molecular formula C₇H₈ClN and atomic masses.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 59.38% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 5.71% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 25.04% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.89% |

| Total | | | | 141.61 | 100.00% |

Experimental values obtained from an elemental analyzer are compared against these theoretical values to confirm the empirical formula and assess the purity of the sample.

In addition to modern instrumental methods, classical techniques can also be applied. For instance, a titration method has been described for the assay of 2-chloroaniline, a related compound. bis.gov.in This involves a direct titration with a standardized sodium nitrite (B80452) solution, using starch iodide paper as an external indicator to determine the endpoint. bis.gov.in Such methods, while less common now for routine analysis, form the basis of chemical characterization and can be used for verification purposes.

Environmental and Biological Research Aspects of 3 Chloro 2 Methylaniline Hydrochloride

Environmental Fate and Degradation Studies of 3-Chloro-2-methylaniline (B42847) Hydrochloride

The environmental impact of industrial chemicals is a significant area of scientific research. 3-Chloro-2-methylaniline, an aromatic amine used in various manufacturing processes, has been the subject of studies to understand its persistence, degradation, and release into the environment.

Biodegradation Pathways and Microbial Metabolism

The breakdown of 3-Chloro-2-methylaniline in the environment is largely dependent on microbial activity. Certain bacteria have demonstrated the ability to metabolize this compound, breaking it down through specific enzymatic pathways.

Research has identified specific bacterial strains capable of degrading 3-Chloro-2-methylaniline. A notable example is Rhodococcus rhodochrous strain CTM, which can co-metabolize the compound in the presence of an additional carbon source like ethanol (B145695). nih.govcapes.gov.br This strain degrades 3-chloro-2-methylaniline into intermediate compounds, which are then processed through different metabolic pathways. frontiersin.org The degradation process involves the formation of 4-chloro-3-methylcatechol as a key intermediate. frontiersin.org

The microbial degradation of 3-Chloro-2-methylaniline is facilitated by specific enzymes. Studies with Rhodococcus rhodochrous strain CTM have shown that catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are inducible enzymes involved in the degradation process. nih.govcapes.gov.br The activity of these enzymes is crucial for the subsequent cleavage of the aromatic ring of catechol intermediates. For instance, Catechol 2,3-dioxygenase (C23OI) in R. rhodochrous is a key enzyme that acts on the metabolite 3-methylcatechol. nih.govpsu.edu

Table 1: Key Enzymes in the Biodegradation of 3-Chloro-2-methylaniline and Related Compounds by Rhodococcus rhodochrous strain CTM

| Enzyme | Abbreviation | Function | Inducibility | Reference |

| Catechol 1,2-dioxygenase | C12O | Catalyzes ortho-cleavage of the catechol ring. | Inducible | nih.govcapes.gov.br |

| Catechol 2,3-dioxygenase | C23O | Catalyzes meta-cleavage of the catechol ring. | Inducible | nih.govcapes.gov.br |

The breakdown of the aromatic ring in chloroanilines like 3-Chloro-2-methylaniline by bacteria such as Rhodococcus species typically occurs via two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. frontiersin.org

In the case of 3-Chloro-2-methylaniline degradation by Rhodococcus rhodochrous strain CTM, a small portion (approximately 10%) undergoes meta-cleavage. nih.govcapes.gov.br This process, however, leads to the formation of 2-hydroxy-5-chloro-6-oxoheptanoic acid, which accumulates in the culture medium as a dead-end metabolite. frontiersin.org In contrast, a mutant strain, R. rhodochrous CTM2, which has lost the gene for catechol 2,3-dioxygenase, degrades aromatic amines exclusively through the ortho-cleavage pathway. nih.govcapes.gov.br This pathway is considered a more complete degradation route for certain chlorinated aromatic compounds. nih.gov

Table 2: Degradation Pathways for Chlorinated Anilines by Rhodococcus rhodochrous strain CTM

| Compound | Intermediate | Pathway(s) | Outcome | Reference |

| 2-methylaniline | 3-methylcatechol | Mainly meta-cleavage | Further metabolism | nih.govcapes.gov.br |

| 3-Chloro-2-methylaniline | 4-chloro-3-methylcatechol | Meta-cleavage (~10%) | Accumulation of dead-end metabolite | nih.govcapes.gov.brfrontiersin.org |

| 4-chloro-2-methylaniline | 5-chloro-3-methylcatechol | Exclusively ortho-cleavage | Complete degradation | nih.govfrontiersin.org |

Photochemical Degradation in Atmospheric and Aquatic Environments

Beyond biodegradation, photochemical processes can also contribute to the breakdown of 3-Chloro-2-methylaniline in the environment. In the atmosphere, the compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov For the related compound 3-chloro-p-toluidine, the estimated atmospheric half-life for this reaction is approximately 3.2 hours. nih.govechemi.com However, direct degradation by sunlight in aquatic environments is not anticipated to be a significant process, as the molecule does not absorb light at wavelengths greater than 290 nm. nih.gov

Environmental Release and Emission Sources (e.g., Azo Dye Manufacturing Wastewater)

The primary source of 3-Chloro-2-methylaniline release into the environment is industrial effluent. muni.cz This compound is used in the manufacturing of azo dyes, which are widely utilized in the textile industry. chemicalbook.comresearchgate.net Wastewater from these manufacturing facilities can contain significant amounts of aromatic amines. muni.cz It is estimated that a substantial percentage of azo dyes produced annually enter the environment, often through direct discharge from dyeing processes. muni.cz Conventional wastewater treatment methods are not always effective at completely removing these stable compounds, leading to their presence in aquatic ecosystems. muni.cz The manufacturing process itself can generate waste streams, such as filter cakes and wastewater treatment solids, that contain these chemical intermediates. epa.gov

Toxicological Research and Biological Interactions

3-Chloro-2-methylaniline hydrochloride, also known as 2-amino-6-chlorotoluene hydrochloride, has been the subject of toxicological research to understand its potential effects on genetic material and biological systems. tcichemicals.com Studies have focused on its mutagenicity, genotoxicity, and metabolic pathways that may lead to the formation of reactive intermediates.

Mutagenicity and genotoxicity assays are crucial for assessing the potential of chemical substances to induce genetic mutations or chromosomal damage.

Research has indicated that 3-chloro-2-methylaniline can inhibit DNA synthesis in mice. chemicalbook.com This effect is a key indicator of genotoxicity, suggesting that the compound can interfere with the fundamental process of DNA replication. Such interference can lead to errors in the genetic code and potentially contribute to adverse cellular outcomes. The depression of DNA synthesis highlights the compound's ability to interact with and disrupt normal cellular processes at a molecular level.

The Salmonella mutagenicity test, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical compounds. In a comprehensive study of 311 chemicals, various compounds were tested for their ability to induce mutations in Salmonella typhimurium strains, both with and without metabolic activation. nih.gov This type of testing helps to identify substances that can cause point mutations in DNA.

While the specific results for this compound in these extensive screenings are part of a larger dataset, the methodology is standard. nih.gov The tests are conducted using a preincubation protocol and in the presence of liver S-9 from Aroclor-induced male Sprague-Dawley rats and Syrian hamsters to simulate metabolic processes. nih.gov The purpose is to determine if the parent compound or its metabolites can revert the bacteria from a state of being unable to synthesize an essential amino acid to a state where they can.

Interactive Data Table: Salmonella Mutagenicity Test Overview

| Parameter | Description | Relevance |

|---|---|---|

| Test System | Salmonella typhimurium strains | Detects point mutations (gene mutations). |

| Metabolic Activation | With and without liver S-9 fraction | Determines if the parent compound or its metabolites are mutagenic. nih.gov |

| Protocol | Preincubation method | Enhances the sensitivity of the assay for certain chemicals. nih.gov |

| Endpoint | Reversion of mutations | Quantifies the mutagenic potential of the test substance. |

Studies on a range of chemicals have utilized Chinese hamster ovary (CHO) cells to assess the induction of chromosome aberrations and sister chromatid exchanges (SCEs). nih.govpsu.edu These cytogenetic assays provide insights into a compound's ability to cause structural changes to chromosomes, which is a hallmark of genotoxicity. nih.gov Chemicals that induce chromosome aberrations can cause breaks, deletions, or rearrangements of chromosome segments. SCEs, on the other hand, are exchanges of genetic material between sister chromatids and are considered a sensitive indicator of genotoxic events. While many chemicals have been evaluated using this system, the specific findings for this compound would be part of this broader research effort to categorize chemicals based on their carcinogenic and non-carcinogenic potential. nih.gov

Interactive Data Table: In Vitro Cytogenetic Assay Parameters

| Assay | Cell Line | Endpoints Measured | Significance |

|---|---|---|---|

| Chromosome Aberration Test | Chinese Hamster Ovary (CHO) | Structural chromosomal damage (breaks, gaps, rearrangements). psu.edu | Indicates clastogenic potential. nih.gov |